[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride
Description
[3-(4-Nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride (CAS: 1006962-65-7, MFCD22421971) is an amine hydrochloride derivative featuring a nitro-substituted pyrazole ring linked via a propyl chain.
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6(4-8-9)10(11)12;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWSBISQQYTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyrazole to Form 4-Nitro-1H-pyrazole
Reaction Overview:
The initial step involves nitrating pyrazole to introduce a nitro group at the 4-position, which is crucial for subsequent functionalization.
- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Temperature: Maintained below 0°C to prevent decomposition and over-nitration
- Duration: Typically 1–2 hours, with careful monitoring to optimize yield and minimize by-products
- The nitration process is highly exothermic; thus, slow addition and temperature control are vital.
- The yield of 4-nitro-1H-pyrazole generally ranges from 70-85% under optimized conditions.
Alkylation to Introduce the Propyl Chain
Reaction Overview:
The nitrated pyrazole undergoes nucleophilic substitution with an appropriate alkylating agent to attach a 3-carbon linker, forming the key intermediate.
- Reagents: Methyl iodide (CH₃I) or similar alkyl halides
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for high solubility
- Catalyst: Potassium carbonate (K₂CO₃) as a base
- Reaction Conditions:
- Temperature: 25–60°C
- Duration: 12–24 hours
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
Reaction Details:
The nucleophilic nitrogen on the pyrazole ring attacks the alkyl halide, forming a methylated intermediate with a propyl chain attached at the nitrogen atom.
Introduction of the Amino Group
Reaction Overview:
Conversion of the alkylated intermediate into the amino derivative involves reduction or substitution reactions.
- Reagents: Ammonia (NH₃) in a suitable solvent or hydrogenation conditions
- Catalysts: Raney nickel or palladium on carbon (Pd/C)
- Conditions:
- Hydrogenation at 1–5 atm pressure
- Temperature: 25–80°C
- Duration: 4–12 hours
- The amino group is introduced at the terminal end of the propyl chain, resulting in the primary amine functionality.
Formation of the Hydrochloride Salt
Reaction Overview:
The free amine reacts with hydrochloric acid to form the hydrochloride salt, stabilizing the compound and enhancing its solubility.
- Reagents: Hydrogen chloride (HCl) gas or concentrated HCl solution
- Conditions:
- Dissolve the amine in an appropriate solvent (e.g., ethanol or water)
- Bubble HCl gas or add HCl solution until complete protonation
- Crystallize the hydrochloride salt by cooling or solvent evaporation
- The process typically yields high-purity hydrochloride salts, suitable for further applications or characterization.
Purification and Characterization
- Recrystallization from ethanol or acetonitrile
- Chromatography (if necessary) for impurity removal
- Nuclear Magnetic Resonance (NMR): To confirm the structure of the pyrazole and amino groups
- Infrared Spectroscopy (IR): To verify nitro and amino functionalities
- Mass Spectrometry (MS): To confirm molecular weight and purity
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration of pyrazole | HNO₃ / H₂SO₄ | < 0°C, 1-2 hrs | Introduce nitro group | 70–85 | Exothermic, careful control needed |
| 2 | Alkylation | Methyl iodide, K₂CO₃ | 25–60°C, 12–24 hrs | Attach propyl chain | 60–75 | Polar aprotic solvent preferred |
| 3 | Amination | NH₃ or H₂ | 25–80°C, 4–12 hrs | Convert to amine | 65–80 | Hydrogenation or nucleophilic substitution |
| 4 | Salt formation | HCl gas or solution | RT, crystallization | Stabilize compound | >90 | Purify by recrystallization |
Research Findings and Optimization Insights
Yield Optimization:
The nitration step’s yield can be improved by controlling temperature and acid concentration, while alkylation efficiency depends on solvent polarity and base strength.Reaction Time and Temperature:
Nitration is sensitive to temperature fluctuations; over-heating can lead to poly-nitration or degradation. Alkylation and amination steps benefit from moderate temperatures to balance reaction rate and selectivity.Safety Considerations:
Handling nitrating mixtures and alkyl halides requires strict safety protocols due to their corrosive and toxic nature.Scalability: Continuous flow nitration and microwave-assisted alkylation have been explored to enhance scalability and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The pyrazole ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [3-(4-amino-1H-pyrazol-1-yl)propyl]amine hydrochloride.
Reduction: Formation of [3-(4-nitroso-1H-pyrazol-1-yl)propyl]amine hydrochloride.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Heterocyclic Amines
Compounds with nitro-heterocyclic moieties (e.g., triazole, imidazole) and aliphatic/aromatic amine functionalities are structurally and functionally relevant for comparison.
Table 1: Key Nitro-Heterocyclic Amine Derivatives
Structural and Functional Insights :
- Nitro Group Position: The target compound’s 4-nitro-pyrazole differs from 3-nitro-triazole (e.g., compound 30 in ) and 2-nitro-imidazole (e.g., compound 39 in ).
- Aromatic Substitutions : Compounds with trifluoromethylbenzyl groups (e.g., ) exhibit higher molecular weights and melting points (138–187°C) compared to the simpler target compound, likely due to increased van der Waals interactions and crystallinity.
- Chain Length : Compound 41 in ([4-(3-nitro-triazol-1-yl)butyl]amine) has a butyl linker instead of propyl, which may enhance flexibility or alter pharmacokinetics.
Non-Nitro Heterocyclic Amine Hydrochlorides
Other amine hydrochlorides with distinct heterocycles provide insights into the role of the pyrazole ring.
Table 2: Amine Hydrochlorides with Alternative Heterocycles
Key Comparisons :
- Heterocycle Electronics : Thiazole (electron-rich sulfur) and oxadiazole (electron-deficient) rings contrast with pyrazole’s intermediate aromaticity, affecting solubility and reactivity.
- Biological Relevance : Fluorinated pyrazole derivatives (e.g., ) may exhibit enhanced bioavailability compared to nitro-substituted analogs due to fluorine’s electronegativity and metabolic stability.
Piperazine-Based Amine Hydrochlorides
Piperazine derivatives (e.g., HBK14-HBK19 in ) share the amine hydrochloride motif but lack nitro-heterocycles. These compounds highlight the importance of the heterocyclic nitro group in the target compound.
Functional Differences :
- Pharmacological Targets : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine), whereas nitro-heterocycles (e.g., ) are explored for anti-parasitic activity (e.g., anti-Chagasic agents).
- Synthetic Complexity: The target compound’s simpler structure (pyrazole vs. piperazine-phenoxy hybrids) may facilitate easier synthesis but limit modularity for drug optimization.
Biological Activity
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a nitro group attached to a pyrazole ring, contributes to its diverse reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₁ClN₄O₂. The presence of the nitro group enhances its reactivity, allowing it to participate in various biochemical interactions. The compound's structure is shown below:
| Component | Structure |
|---|---|
| Molecular Formula | C₆H₁₁ClN₄O₂ |
| Chemical Class | Pyrazole Derivative |
| Functional Groups | Nitro (–NO₂), Amine (–NH₂) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance the compound's ability to form covalent bonds with target proteins. This interaction can modulate enzymatic activity and influence various cellular pathways.
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. A study by Abadi et al. demonstrated that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) were reported as follows:
| Compound Name | Cell Line | GI50 (µM) |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | SF-268 | 12.50 |
| N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | NCI-H460 | 42.30 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For example, a derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against various bacterial strains .
Case Studies
Several studies have highlighted the biological potential of pyrazole derivatives:
- Anticancer Activity : A study evaluated the cytotoxicity of multiple pyrazole derivatives against different cancer cell lines, showing promising results for compounds similar to this compound.
- Antimicrobial Evaluation : Research conducted on pyrazole derivatives demonstrated their effectiveness in inhibiting biofilm formation, which is critical for treating persistent infections.
Q & A
Q. How can researchers optimize the synthesis of [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation between 4-nitro-1H-pyrazole and propylamine derivatives. Key steps include:
- Step 1: Reacting 4-nitro-1H-pyrazole with a halogenated propylamine precursor (e.g., 3-chloropropylamine) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2: Quenching the reaction with hydrochloric acid to form the hydrochloride salt.
- Optimization Tips:
- Use catalytic bases (e.g., cesium carbonate) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms the structure by identifying proton environments (e.g., nitro group at δ 8.6–9.0 ppm, propylamine chain at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₇H₁₁N₄O₂Cl) .
- X-ray Crystallography: Resolves 3D conformation and bond angles, critical for understanding reactivity and biological interactions .
- Elemental Analysis: Ensures stoichiometric Cl⁻ content in the hydrochloride salt .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
Methodological Answer: The hydrochloride salt enhances:
- Solubility: Increased polarity improves aqueous solubility (critical for in vitro assays). Test solubility in PBS (pH 7.4) or DMSO for stock solutions .
- Stability: The ionic form reduces hygroscopicity and degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Structural Modifications:
- Vary substituents on the pyrazole ring (e.g., replace nitro with methoxy or halogens) to assess impact on target binding .
- Modify the propylamine chain length (e.g., ethyl vs. butyl) to study steric effects .
- Biological Assays:
- Screen against enzyme targets (e.g., cyclooxygenase-2 or kinases) using fluorescence polarization or calorimetry .
- Compare IC₅₀ values of analogs to identify key pharmacophores .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Dose-Response Refinement: Adjust dosing regimens (e.g., QD vs. BID) to align in vivo efficacy with in vitro potency .
Q. What computational methods are effective for predicting the binding mode of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin receptors or antimicrobial targets). Focus on nitro group hydrogen bonding and amine-mediated electrostatic interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
Q. How can researchers validate the anti-inflammatory or antimicrobial activity of this compound in complex biological systems?
Methodological Answer:
- Inflammation Models:
- Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Antimicrobial Assays:
- Perform MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Combine with checkerboard assays to identify synergy with standard antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
